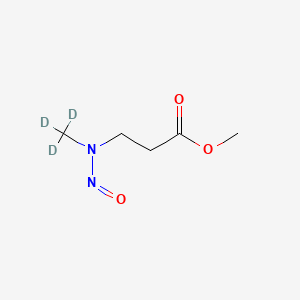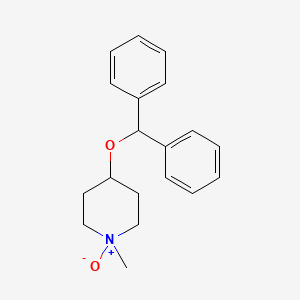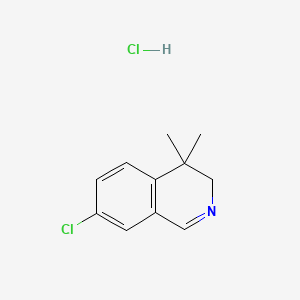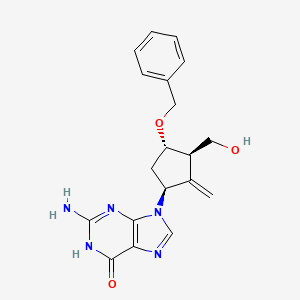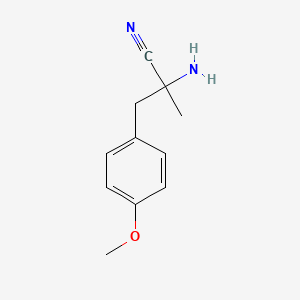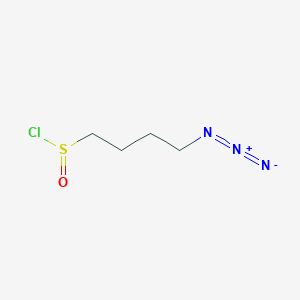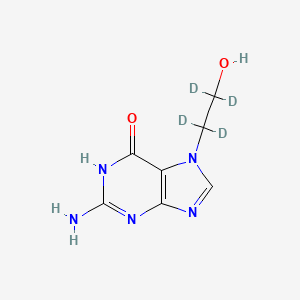
N7-(2-Hydroxyethyl)guanine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N7-(2-Hydroxyethyl)guanine-d4 is a deuterated analog of N7-(2-Hydroxyethyl)guanine, a DNA adduct formed by the reaction of ethylene oxide with guanine. Ethylene oxide is a widely used industrial chemical and a known human carcinogen. The formation of N7-(2-Hydroxyethyl)guanine is significant as it serves as a biomarker for exposure to ethylene oxide and can provide insights into the mechanisms of DNA damage and repair.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N7-(2-Hydroxyethyl)guanine-d4 typically involves the reaction of deuterated ethylene oxide with guanine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired adduct. The process involves:
Condensation of Deuterated Ethylene Oxide: Deuterated ethylene oxide is condensed on ice to form a stock solution.
Reaction with Guanine: The stock solution is then reacted with guanine under specific pH conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated ethylene oxide and guanine, along with advanced purification techniques to ensure the final product’s quality and consistency.
化学反応の分析
Types of Reactions
N7-(2-Hydroxyethyl)guanine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be analyzed using techniques like liquid chromatography and mass spectrometry .
科学的研究の応用
N7-(2-Hydroxyethyl)guanine-d4 has several scientific research applications, including:
Biomarker for Ethylene Oxide Exposure: It serves as a biomarker for assessing exposure to ethylene oxide in occupational and environmental settings.
DNA Damage and Repair Studies: The compound is used in studies investigating the mechanisms of DNA damage and repair, providing insights into the cellular response to alkylating agents.
Cancer Research: It is used in cancer research to understand the role of DNA adducts in carcinogenesis and to develop strategies for cancer prevention and treatment.
作用機序
N7-(2-Hydroxyethyl)guanine-d4 exerts its effects by forming DNA adducts, which can lead to mutations and genomic instability. The molecular targets include guanine bases in DNA, where the hydroxyethyl group is covalently attached. The pathways involved include the activation of DNA repair mechanisms, such as base excision repair, to remove the adducts and restore DNA integrity .
類似化合物との比較
Similar Compounds
Similar compounds include other DNA adducts formed by alkylating agents, such as:
N7-Methylguanine: Formed by the reaction of methylating agents with guanine.
O6-Methylguanine: Another DNA adduct formed by methylating agents.
N7-(2-Hydroxyethyl)adenine: Formed by the reaction of ethylene oxide with adenine.
Uniqueness
N7-(2-Hydroxyethyl)guanine-d4 is unique due to its deuterated nature, which makes it a valuable tool in mass spectrometry studies. The deuterium atoms provide a distinct mass signature, allowing for precise quantification and analysis of the compound in biological samples .
特性
分子式 |
C7H9N5O2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
2-amino-7-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)/i1D2,2D2 |
InChIキー |
OCAWYYAMQRJCOY-LNLMKGTHSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C1C(=O)NC(=N2)N |
正規SMILES |
C1=NC2=C(N1CCO)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


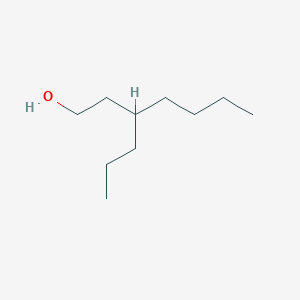
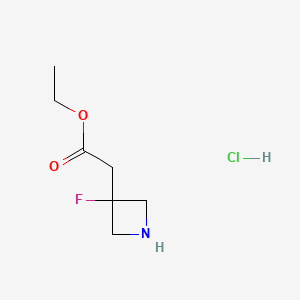
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
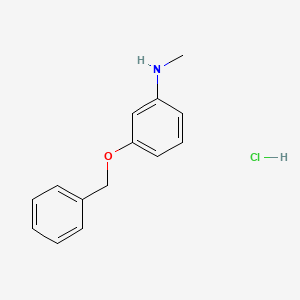
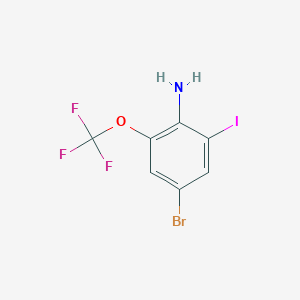
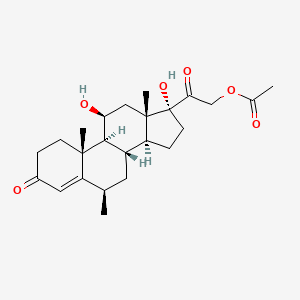
![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
